molecular formula C9H7BrN2 B2824607 5-bromo-3-phenyl-1H-pyrazole CAS No. 2159048-62-9

5-bromo-3-phenyl-1H-pyrazole

Cat. No.: B2824607
CAS No.: 2159048-62-9
M. Wt: 223.073
InChI Key: UHFVURICDHUWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The presence of a bromine atom at the 5-position and a phenyl group at the 3-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenyl-1H-pyrazole with bromine in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-3-phenyl-1H-pyrazole .

Scientific Research Applications

5-bromo-3-phenyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5-bromo-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenyl group contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom at the 5-position in 5-bromo-3-phenyl-1H-pyrazole imparts unique reactivity and biological properties compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-bromo-3-phenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFVURICDHUWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092533-03-3
Record name 5-Bromo-3-phenyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.